molecular formula C12H15NO3 B13557169 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol

Cat. No.: B13557169
M. Wt: 221.25 g/mol
InChI Key: QWFZXPLPBUJLRC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a benzo[1,3]dioxole (piperonyl) scaffold, a privileged motif found in compounds with a range of biological activities. This compound is designed as a multifunctional synthon, featuring both an aminomethyl group and a hydroxyl group on a cyclobutane ring, which provides a rigid, three-dimensional framework valuable for exploring novel chemical space in structure-activity relationship (SAR) studies. While direct biological data for this specific compound is not currently available in the public domain, the benzo[1,3]dioxol-5-yl moiety is a recognized pharmacophore in active pharmaceutical ingredients. Notably, this structural group is found in precursors to squaramide-based compounds, which have demonstrated significant potential as antimycobacterial agents and are being investigated for their unique mechanism of action, such as inhibition of mycobacterial ATP synthase, a target for novel tuberculosis therapies . Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules targeting infectious diseases or other therapeutic areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care in a appropriately controlled laboratory setting.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-(aminomethyl)-3-(1,3-benzodioxol-5-yl)cyclobutan-1-ol

InChI

InChI=1S/C12H15NO3/c13-6-12(4-9(14)5-12)8-1-2-10-11(3-8)16-7-15-10/h1-3,9,14H,4-7,13H2

InChI Key

QWFZXPLPBUJLRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

Biological Activity

3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from diverse research studies and sources.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with an aminomethyl group and a benzo[d][1,3]dioxole moiety. The molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3} with a molecular weight of approximately 219.24 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol
  • Molecular Formula : C12H13N1O3C_{12}H_{13}N_{1}O_{3}
  • Molecular Weight : 219.24 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives similar to 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol have shown significant activity against various bacterial strains, indicating a promising avenue for antibiotic development .

Anti-inflammatory Effects

Research indicates that compounds with the benzo[d][1,3]dioxole scaffold exhibit anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

The proposed mechanisms for the biological activities of this compound involve modulation of signaling pathways related to inflammation and microbial resistance. The interaction with specific receptors or enzymes could lead to altered cellular responses, which warrants further investigation through targeted studies .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several derivatives of benzo[d][1,3]dioxole against common pathogens. The results indicated that compounds with similar structures to 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Mechanisms

In another research effort, the anti-inflammatory effects were assessed using a murine model. Compounds were administered to mice subjected to induced inflammation. Results showed a reduction in swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMICs of 8–32 µg/mL against bacteria
Anti-inflammatoryReduced cytokine levels
CytotoxicityInduced apoptosis in cancer cell lines

Chemical Reactions Analysis

Nucleophilic Substitution

  • Mechanism : The primary amine in the aminomethyl group reacts with alkylating agents (e.g., alkyl halides, epoxides).

  • Conditions : Typically requires deprotonation (e.g., using NaOH or tertiary amines) to generate a stronger nucleophile.

  • Outcome : Formation of alkylated amine derivatives.

Reagent TypeExample ReactionProduct Type
Alkyl halidesRX (X = Cl, Br, I)Quaternary ammonium salts
EpoxidesEthylene oxideβ-Amino alcohols

Elimination Reactions

  • Mechanism : Acid-catalyzed dehydration of the cyclobutanol group, leading to ring expansion or formation of alkenes.

  • Conditions : Acid catalysts (e.g., H₂SO₄) and elevated temperatures.

  • Outcome : Generation of cyclobutene or cyclobutane derivatives with conjugated double bonds.

Example :

Cyclobutan-1-olH+Cyclobutene derivatives\text{Cyclobutan-1-ol} \xrightarrow{\text{H}^+} \text{Cyclobutene derivatives}

Electrophilic Aromatic Substitution

  • Mechanism : The benzo[d] dioxol ring undergoes electrophilic attack (e.g., nitration, bromination) at positions activated by oxygen atoms.

  • Conditions : Nitric acid/H₂SO₄ (nitration) or Br₂/H₂SO₄ (bromination).

  • Outcome : Substituted aromatic derivatives.

ElectrophileReaction PositionProduct Type
NO₂⁺Para to dioxole oxygenNitro-substituted benzo[d] dioxole
Br⁺Ortho/para positionsBrominated benzo[d] dioxole

Condensation Reactions

  • Mechanism : The amine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imines or Schiff bases.

  • Conditions : Acid catalysis (e.g., HCl) or heat.

  • Outcome : Iminium intermediates or stabilized conjugated systems.

Example :

Aminomethyl group+Carbonyl compoundImine derivative\text{Aminomethyl group} + \text{Carbonyl compound} \rightarrow \text{Imine derivative}

Biological Interaction-Driven Reactions

The compound’s dual functionality (amine and hydroxyl groups) enables potential interactions with biological targets:

  • Enzymatic Inhibition : The aminomethyl group may bind to enzymes via hydrogen bonding or electrostatic interactions.

  • Antimicrobial Activity : Analogous compounds with benzo[d] dioxole moieties exhibit antimycobacterial effects (e.g., squaramide derivatives) .

Stability and Polymorphism

  • Thermal Stability : The cyclobutane ring’s strain may influence reaction rates under thermal conditions.

  • Polymorphism : Concomitant polymorphs (e.g., monoclinic vs. triclinic forms) affect solid-state reactivity and solubility .

Comparison with Analogous Compounds

CompoundKey DifferenceReactional Implication
(R)-3-Amino-3-benzo[d] dioxolylpropanoic acidCarboxylic acid instead of cyclobutanolEnhanced nucleophilicity due to -COO⁻
1,3-Benzodioxol-5-aminesSimple amine structureReduced steric hindrance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-5-yl Moieties

Chalcone Derivatives (3a–j)
  • Structure : 3-(Benzo[d][1,3]dioxol-5-yl)-1-arylprop-2-en-1-one derivatives (e.g., compounds 3a–j) share the benzo[d][1,3]dioxol group but replace the cyclobutane core with a chalcone (α,β-unsaturated ketone) framework .
  • Synthesis : Prepared via Claisen–Schmidt condensation, a method distinct from the multi-step cyclobutane synthesis implied for the target compound .
  • Pharmacological Relevance: Chalcones are known for anti-inflammatory and anticancer activities, suggesting that the benzo[d][1,3]dioxol group may contribute to similar bioactivity in the target compound .
Spirocyclic Amine Derivatives
  • Example : (3R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine ().
  • Structure : Incorporates a spiro ring system (1-oxa-4-azaspiro[5.5]undecane) instead of a simple cyclobutane, with additional complexity from the oxygen and nitrogen heteroatoms.
  • Synthesis : Automated synthesis using iSnAP resin achieved an 18% yield, highlighting challenges in stereochemical control compared to traditional cyclobutane syntheses .

Cyclobutane and Cyclopropane Analogues

Cyclopropane Carboxamide (Compound 77)
  • Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide features a cyclopropane ring with a carboxamide linkage to a thiazole group .
  • Key Differences: The cyclopropane ring offers greater ring strain but reduced conformational flexibility compared to cyclobutane. The carboxamide and thiazole groups may enhance binding to biological targets, contrasting with the hydroxyl and aminomethyl groups in the target compound .
Solid Forms of Difluorobenzo[d][1,3]dioxol Derivatives
  • Example : Solid forms of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid ().

Functional Group Comparisons

Aminomethyl and Hydroxyl Groups
  • The aminomethyl group in the target compound may enhance solubility and hydrogen-bonding interactions, similar to propanamide derivatives like N-(benzo[d][1,3]dioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide, which exhibits CNS activity due to the piperazine moiety .
  • The hydroxyl group on cyclobutane could influence pharmacokinetics, analogous to 3-hydroxy pyrazole derivatives (), which are often explored for kinase inhibition.

Data Tables

Table 2: Pharmacological and Physicochemical Properties

Compound Bioactivity (Reported) Solubility/Stability Insights Potential Applications
Target Compound Unknown Hydroxyl may enhance aqueous solubility CNS, anti-inflammatory
Chalcone 3a–j Anti-inflammatory, anticancer Ketone reduces solubility Oncology, inflammation
Spirocyclic Amine Not reported Complex structure may limit solubility Undisclosed therapeutic areas
Difluorobenzo[d][1,3]dioxol Derivative Improved metabolic stability Fluorination enhances stability Chronic disease formulations

Preparation Methods

Key Steps:

  • Preparation of the cyclobutane backbone : The core structure can be assembled via photochemical or thermal cycloaddition reactions, often starting from simpler precursors such as methyl coumalate or related derivatives. For instance, ultraviolet irradiation of methyl coumalate induces a 4π electrocyclization, forming a key intermediate that can be further reduced to the desired cyclobutane monocarboxylic acid, which then undergoes subsequent functionalization.

  • Introduction of the benzo[d]dioxol-5-yl group : This aromatic substituent can be incorporated via electrophilic aromatic substitution or cross-coupling reactions. The use of palladium-catalyzed C–H arylation, particularly on cyclobutane derivatives, has shown high efficiency, with yields reaching up to 97% under optimized conditions.

  • Aminomethyl functionalization : The amino methyl group can be introduced via reductive amination or nucleophilic substitution on the cyclobutane ring. This step often involves the use of amine sources such as ammonia or primary amines, with subsequent reduction or coupling to install the amino group selectively at the desired position.

C–H Functionalization Techniques

Recent advances in C–H activation have significantly impacted the synthesis of complex cyclobutane derivatives. Daugulis and co-workers' methodology, employing aminoquinoline as a directing group, has demonstrated the ability to arylate methylene C–H bonds in cyclobutane rings with high yield and selectivity.

Notable Data:

Reaction Parameter Conditions Yield Reference
Palladium-catalyzed arylation 1 mol% Pd, 110°C, no solvent 97%
Use of directing groups Aminoquinoline High regioselectivity

This approach allows for the regioselective installation of aromatic groups, which can be further manipulated to introduce amino functionalities.

Photochemical and Electrocyclization Strategies

Photochemical reactions, such as UV-induced electrocyclization of methyl coumalate, serve as a pivotal step in constructing the cyclobutane ring system with functional groups in the correct stereochemistry. These reactions are advantageous due to their mild conditions and high selectivity, enabling the formation of key intermediates that are further elaborated into the target compound.

Reductive and Protective Group Strategies

Subsequent reduction steps, often utilizing DIBAL or other hydride reagents, are employed to convert intermediates into the final cyclobutanol structure. Protective groups such as methyl esters or amides are introduced and later removed under controlled conditions to facilitate selective transformations without compromising stereochemistry.

Example:

  • Hydrolysis of methyl esters to carboxylic acids using sodium hydroxide or refluxing in ethanol with sodium hydroxide, followed by conversion to acid chlorides and amide formation, are common steps in the synthesis pathway.

Data Tables Summarizing Synthesis Conditions

Step Reagents Conditions Yield Reference
Cyclobutane formation UV irradiation of methyl coumalate UV light, room temperature N/A
Monoarylation Iodobenzene, Pd catalyst 110°C, HFIP solvent 46%
Bis-arylation Pivalic acid, high concentration 110°C, tert-butanol 81%
Hydrolysis NaOH, reflux 86% yield

Q & A

Q. What are the common synthetic routes for 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclobutane ring formation and functionalization. For example:
  • Cyclobutane precursor synthesis : Cyclobutanone derivatives are generated through [2+2] cycloaddition or alkylation reactions. A general procedure involves reacting aldehyde intermediates with amines in chloroform, followed by triethylamine-mediated coupling (e.g., synthesis of similar cyclobutane derivatives in ).
  • Functionalization : The benzo[d][1,3]dioxol-5-yl group is introduced via acid chloride coupling or nucleophilic substitution. For instance, triethylamine is used to facilitate acylation reactions in chloroform, as seen in pyrazole-carbohydrazide syntheses .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate the target compound .

Q. How is NMR spectroscopy utilized in characterizing the cyclobutane ring structure?

  • Methodological Answer :
  • 1D NMR : Proton NMR (¹H-NMR) identifies protons on the cyclobutane ring, which typically resonate between δ 2.5–4.0 ppm due to ring strain. The aminomethyl group (CH₂NH₂) shows signals near δ 3.0–3.5 ppm, while the benzo[d][1,3]dioxol-5-yl group exhibits aromatic protons at δ 6.5–7.0 ppm .
  • 2D NMR : HSQC and HMBC correlate protons and carbons to confirm connectivity. For example, HMBC correlations between the cyclobutane protons and adjacent carbons validate the ring structure .
  • X-ray crystallography : Absolute stereochemistry and ring conformation are confirmed via single-crystal analysis, as demonstrated in related cyclobutane derivatives .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (50–100%) effectively separates cyclobutane derivatives from by-products .
  • Recrystallization : Polar solvents like ethanol or methanol are used to recrystallize the compound, ensuring high purity (>95%) .
  • Drying : Anhydrous sodium sulfate (Na₂SO₄) is employed to remove residual moisture post-wash steps (e.g., with NaHCO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Catalyst screening : Palladium nanoparticles or Lindlar catalysts enhance selectivity in hydrogenation steps, reducing undesired by-products (e.g., in alkyne hydrogenation for cyclobutane precursors) .
  • Solvent optimization : Replacing chloroform with dichloromethane (DCM) may improve solubility of intermediates without affecting reaction rates .
  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during acid chloride coupling minimizes side reactions like hydrolysis .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Data validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw or Gaussian) to resolve ambiguities in proton splitting patterns .
  • Sample homogeneity : Ensure consistent sample preparation (e.g., drying under vacuum, degassing) to avoid artifacts from degraded organic compounds .
  • Multi-technique corroboration : Combine NMR, IR, and mass spectrometry (HRMS) to confirm functional groups. For example, IR peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=O) validate the aminomethyl and benzo[d][1,3]dioxol groups .

Q. What computational approaches predict the reactivity of the cyclobutane ring?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model ring strain energy (typically ~25–30 kcal/mol for cyclobutanes) and predict regioselectivity in electrophilic attacks .
  • Molecular docking : Simulate interactions between the compound and biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies, leveraging PubChem-derived SMILES strings for accurate modeling .

Q. What experimental design challenges arise in ensuring sample homogeneity?

  • Methodological Answer :
  • Limitations in variability : Synthetic mixtures with limited starting materials (e.g., 8 initial samples) may not replicate real-world complexity. Expand diversity by incorporating analogs with varying substituents .
  • Degradation control : Continuous cooling (e.g., 4°C) during synthesis and storage stabilizes organic compounds, preventing matrix changes due to temperature-sensitive degradation .

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